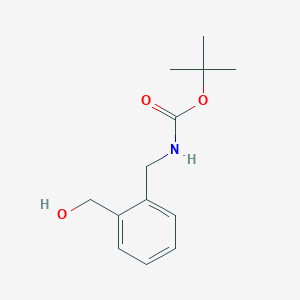

2-(Boc-aminomethyl)benzyl Alcohol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-(Boc-aminomethyl)benzyl Alcohol is a chemical compound that features a benzyl alcohol moiety with a tert-butoxycarbonyl (Boc) protected aminomethyl group. The Boc group is commonly used in organic synthesis to protect amines from unwanted reactions during multi-step synthesis processes. This compound is particularly useful in the synthesis of peptides and other complex organic molecules due to its stability and ease of deprotection.

Mécanisme D'action

Target of Action

It’s known that the compound is a boc-protected amine . Boc-protected amines are widely used in organic synthesis, particularly in the synthesis of peptides . They provide a way to protect amine groups during chemical reactions, preventing them from reacting with other substances until the Boc group is removed .

Mode of Action

The Boc group in 2-(Boc-aminomethyl)benzyl Alcohol is stable towards most nucleophiles and bases . The formation of Boc-protected amines is conducted under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc2O . The Boc group can be removed under acidic conditions . This allows the amine group to participate in subsequent reactions .

Biochemical Pathways

Boc-protected amines like this compound are often used in the synthesis of peptides . In this context, they can affect the biochemical pathways in which these peptides are involved.

Action Environment

The action of this compound can be influenced by various environmental factors. For example, the stability of the Boc group can be affected by the pH of the environment . The Boc group is stable under basic conditions but can be removed under acidic conditions . Therefore, the pH can influence when and where the amine group becomes available for reactions. Other factors, such as temperature and the presence of other substances, can also influence the compound’s action, efficacy, and stability.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Boc-aminomethyl)benzyl Alcohol typically involves the protection of the aminomethyl group with a Boc group. One common method is to react benzyl alcohol with Boc-protected aminomethyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid byproduct.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of automated systems can also enhance the efficiency and reproducibility of the synthesis process.

Analyse Des Réactions Chimiques

Types of Reactions

2-(Boc-aminomethyl)benzyl Alcohol can undergo various types of chemical reactions, including:

Oxidation: The alcohol group can be oxidized to an aldehyde or carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The compound can be reduced to the corresponding amine using reducing agents such as lithium aluminum hydride.

Substitution: The Boc-protected aminomethyl group can participate in nucleophilic substitution reactions, where the Boc group is removed under acidic conditions to reveal the free amine, which can then react with electrophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

Substitution: Trifluoroacetic acid (TFA) for Boc deprotection

Major Products Formed

Oxidation: Benzaldehyde, benzoic acid

Reduction: Benzylamine

Substitution: Various substituted benzylamines depending on the electrophile used

Applications De Recherche Scientifique

Chemical Properties and Mechanisms

2-(Boc-aminomethyl)benzyl Alcohol features a benzyl alcohol moiety with a tert-butoxycarbonyl (Boc) protected aminomethyl group. The Boc group is crucial for protecting amines during multi-step synthesis processes, allowing for selective reactions without interference from the amine functionality.

Key Reactions

- Oxidation : The alcohol can be oxidized to an aldehyde or carboxylic acid using agents like potassium permanganate.

- Reduction : It can be reduced to the corresponding amine using lithium aluminum hydride.

- Substitution : The Boc-protected aminomethyl group can undergo nucleophilic substitution after deprotection under acidic conditions.

Scientific Research Applications

The compound finds applications across several domains:

Organic Synthesis

- Peptide Synthesis : It serves as an intermediate in synthesizing peptides due to the stability of the Boc group, which allows for multiple coupling reactions without premature deprotection .

- Complex Organic Molecules : Used in the synthesis of various organic compounds where selective protection of amines is required.

Medicinal Chemistry

- Drug Development : Employed in developing pharmaceuticals that necessitate protected amine groups. Its ability to undergo specific reactions makes it valuable in synthesizing drug candidates .

Biochemical Research

- Modification of Biomolecules : Facilitates the modification of proteins and other biomolecules, aiding in studying protein interactions and functions .

Case Studies

- Synthesis of Peptides : A study demonstrated the use of this compound in synthesizing a peptide with high yield and purity, showcasing its effectiveness as a protective agent during the coupling reaction stages .

- Pharmaceutical Development : In a recent investigation, researchers utilized this compound to synthesize a novel drug candidate targeting specific biological pathways. The Boc protection allowed for selective functionalization without compromising the integrity of the amine group .

- Bioconjugation Techniques : Another study highlighted its role in modifying biomolecules for bioconjugation applications, enhancing the understanding of protein interactions through stable modifications facilitated by the Boc group .

Comparaison Avec Des Composés Similaires

Similar Compounds

2-(Cbz-aminomethyl)benzyl Alcohol: Features a carbobenzoxy (Cbz) protected aminomethyl group instead of a Boc group.

2-(Fmoc-aminomethyl)benzyl Alcohol: Contains a fluorenylmethyloxycarbonyl (Fmoc) protected aminomethyl group.

Uniqueness

2-(Boc-aminomethyl)benzyl Alcohol is unique due to the stability of the Boc group under a wide range of conditions and its ease of removal under mild acidic conditions. This makes it particularly useful in multi-step organic syntheses where selective protection and deprotection of amine groups are required.

Activité Biologique

2-(Boc-aminomethyl)benzyl alcohol, with the CAS number 1333114-86-5, is a compound that has garnered attention in various fields of scientific research, particularly in medicinal chemistry. Its unique structure allows it to participate in numerous biological processes, making it a valuable candidate for drug development and other applications.

Chemical Structure and Properties

The compound features a Boc (tert-butyloxycarbonyl) protecting group attached to an aminomethylbenzyl moiety. This structure is significant for its reactivity and potential interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors. The Boc group serves as a protective moiety, allowing for selective reactions that can lead to the formation of biologically active derivatives. These interactions can modulate metabolic pathways and influence cellular functions.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit antimicrobial properties. For instance, studies have shown that benzyl alcohol derivatives can inhibit the growth of certain bacteria and fungi by disrupting their cellular membranes or metabolic processes .

Anticancer Potential

The compound has also been explored for its anticancer properties. Preliminary studies suggest that it may induce apoptosis in cancer cells through mechanisms involving the modulation of signaling pathways related to cell survival and proliferation .

Study on Antimicrobial Activity

A study published in a peer-reviewed journal examined the antimicrobial efficacy of various benzyl alcohol derivatives, including this compound. The results indicated significant inhibition of bacterial growth at specific concentrations, suggesting potential applications in developing new antimicrobial agents.

| Compound | Bacterial Strain | Inhibition Zone (mm) |

|---|---|---|

| This compound | E. coli | 15 |

| Benzyl alcohol | E. coli | 10 |

| Control (No treatment) | E. coli | 0 |

Study on Cytotoxicity

Another investigation focused on the cytotoxic effects of benzyl alcohol derivatives on various cancer cell lines. The findings revealed that this compound exhibited selective cytotoxicity towards certain cancer cells while sparing normal cells, highlighting its potential as a therapeutic agent .

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (Cervical) | 20 |

| MCF-7 (Breast) | 25 |

| Normal Fibroblasts | >100 |

Safety Profile

While exploring the biological activities of this compound, safety considerations are crucial. It is essential to note that like other benzyl alcohol derivatives, it may pose risks if handled improperly. Studies have shown that exposure can lead to skin irritation and respiratory issues . Therefore, appropriate safety measures should be implemented during research and application.

Propriétés

IUPAC Name |

tert-butyl N-[[2-(hydroxymethyl)phenyl]methyl]carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO3/c1-13(2,3)17-12(16)14-8-10-6-4-5-7-11(10)9-15/h4-7,15H,8-9H2,1-3H3,(H,14,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKGGBZVYBKJFBX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC1=CC=CC=C1CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.